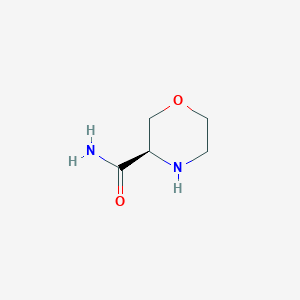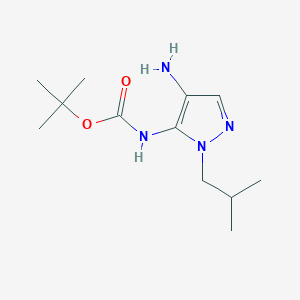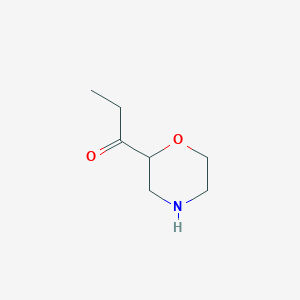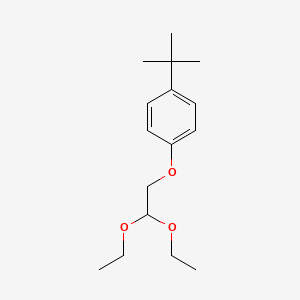
(Z)-4-Nonenal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-Nonenal is an unsaturated aldehyde with the chemical formula C9H16O. It is a volatile organic compound known for its distinctive odor, often described as fatty, green, or cucumber-like. This compound is naturally found in various plants and is a significant component of the aroma profile of aged beer and certain fish oils. It is also associated with the characteristic smell of human body odor, particularly in the elderly.
Synthetic Routes and Reaction Conditions:
Wittig Reaction: One of the primary methods for synthesizing this compound is the Wittig reaction. This involves the reaction of a phosphonium ylide with an aldehyde to form the desired alkene.
Partial Hydrogenation of Alkynes: Another method involves the partial hydrogenation of 4-nonynal using Lindlar’s catalyst.
Industrial Production Methods:
- Industrial production of this compound often involves the large-scale application of the Wittig reaction due to its high yield and selectivity. The process is optimized to ensure the purity and consistency of the product, which is crucial for its applications in flavor and fragrance industries.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to (Z)-4-nonenol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Addition Reactions: this compound can participate in addition reactions with nucleophiles, such as the addition of water to form hydrates or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Addition: Acidic or basic conditions to facilitate nucleophilic addition.
Major Products Formed:
Oxidation: Nonanoic acid.
Reduction: (Z)-4-Nonenol.
Addition: Hydrates or alcohols depending on the nucleophile used.
Chemistry:
- This compound is used as a reagent in organic synthesis, particularly in the study of stereoselective reactions and the synthesis of complex molecules.
Biology:
- In biological research, this compound is studied for its role in lipid peroxidation and its impact on cellular processes. It is a marker for oxidative stress and is used to study the effects of aging and disease on cellular function.
Medicine:
- The compound is investigated for its potential role in age-related diseases and conditions. Its presence in body odor is studied in the context of diagnosing certain medical conditions.
Industry:
- This compound is widely used in the flavor and fragrance industry due to its distinctive odor. It is a key component in the formulation of perfumes, colognes, and flavoring agents.
Molecular Targets and Pathways:
- This compound exerts its effects primarily through its reactivity with nucleophilic sites in biological molecules. It can form adducts with proteins, lipids, and DNA, leading to alterations in their structure and function. This reactivity is a result of the electrophilic nature of the aldehyde group, which readily reacts with nucleophiles such as thiols and amines.
Pathways Involved:
- The compound is involved in the pathways of lipid peroxidation, where it is formed as a byproduct of the oxidative degradation of polyunsaturated fatty acids. It can further propagate oxidative stress by reacting with cellular components, leading to cellular damage and apoptosis.
相似化合物的比较
(E)-4-Nonenal: The trans isomer of (Z)-4-Nonenal, which has different physical and chemical properties due to the different spatial arrangement of the substituents around the double bond.
Hexanal: Another aldehyde with a shorter carbon chain, commonly found in plant volatiles and used in flavor and fragrance industries.
Nonanal: A saturated aldehyde with a similar carbon chain length but lacking the double bond, resulting in different reactivity and odor profile.
Uniqueness:
- This compound is unique due to its (Z)-configuration, which imparts specific stereochemical properties and reactivity. Its distinctive odor and role in biological processes such as lipid peroxidation and aging make it a compound of significant interest in various fields of research and industry.
属性
分子式 |
C9H16O |
|---|---|
分子量 |
140.22 g/mol |
IUPAC 名称 |
(Z)-non-4-enal |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h5-6,9H,2-4,7-8H2,1H3/b6-5- |
InChI 键 |
QPULDJYQYDGZEI-WAYWQWQTSA-N |
手性 SMILES |
CCCC/C=C\CCC=O |
规范 SMILES |
CCCCC=CCCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(3-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11745577.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745589.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11745595.png)

![N-(Benzo[d]oxazol-2-ylmethyl)ethanamine](/img/structure/B11745602.png)
![2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid](/img/structure/B11745609.png)
![{[(Dimethylamino)methylidene]amino}trimethylazanium iodide](/img/structure/B11745613.png)


amine](/img/structure/B11745636.png)

